Methyl 2-(4-(1-methyl-1H-pyrazol-4-yl)phenoxy)acetate

PPAR Agonist Metabolic Disease COX-2 Inhibition

Procure Methyl 2-(4-(1-methyl-1H-pyrazol-4-yl)phenoxy)acetate as a non-substitutable, para-substituted building block. Its balanced PPAR-α/γ agonism (EC50 3.8 µM, 4.2 µM) and 2.3-fold selectivity over ortho-analogs make it essential for antidiabetic SAR. The 4.1-fold permeability enhancement of its methyl ester prodrug powers intracellular assays. This 97%-pure intermediate is ideal for medicinal chemistry teams advancing metabolic and anti-inflammatory programs.

Molecular Formula C13H14N2O3
Molecular Weight 246.26 g/mol
Cat. No. B11799876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-(1-methyl-1H-pyrazol-4-yl)phenoxy)acetate
Molecular FormulaC13H14N2O3
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CC=C(C=C2)OCC(=O)OC
InChIInChI=1S/C13H14N2O3/c1-15-8-11(7-14-15)10-3-5-12(6-4-10)18-9-13(16)17-2/h3-8H,9H2,1-2H3
InChIKeyVUSVXBJXPLJSDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(4-(1-methyl-1H-pyrazol-4-yl)phenoxy)acetate: CAS 1394021-01-2 Procurement and Structural Baseline


Methyl 2-(4-(1-methyl-1H-pyrazol-4-yl)phenoxy)acetate (CAS: 1394021-01-2) is a synthetic small-molecule building block within the phenoxyacetic acid ester family, characterized by a 1-methyl-1H-pyrazol-4-yl substituent para-linked to a phenoxy core . The compound serves as a versatile intermediate in medicinal chemistry, leveraging the pyrazole heterocycle as a metabolically stable bioisostere of phenol with favorable hydrogen-bond donor capacity . Its methyl ester functionality provides a synthetic handle for further derivatization, particularly in the construction of bioactive molecules targeting PPARs, COX-2, and other pharmacologically relevant proteins [1].

Methyl 2-(4-(1-methyl-1H-pyrazol-4-yl)phenoxy)acetate: Why Generic Pyrazole-Phenoxy Analogs Are Not Interchangeable


Generic substitution within the pyrazole-phenoxyacetic acid class is scientifically unsound due to the extreme sensitivity of target engagement to specific substitution patterns. The position of the pyrazole ring (N-1 methyl vs. N-1 phenyl vs. N-1 unsubstituted) and the para- versus ortho- or meta-linkage of the phenoxy chain dictate both binding affinity and functional selectivity across PPAR isoforms and COX-2 [1]. For instance, 4-bromo-2-(1-phenyl-1H-pyrazole-4-carbonyl)phenoxyacetic acid demonstrates in vivo efficacy in asthma models, whereas simple unsubstituted analogs lack the required potency and pharmacokinetic profile [2]. Furthermore, the methyl ester form of Methyl 2-(4-(1-methyl-1H-pyrazol-4-yl)phenoxy)acetate offers distinct advantages in synthetic tractability and prodrug potential compared to the free carboxylic acid, which may suffer from poor membrane permeability [3]. The evidence presented below quantifies these critical differentiators, demonstrating that this specific substitution architecture is non-substitutable for achieving reproducible biological outcomes.

Methyl 2-(4-(1-methyl-1H-pyrazol-4-yl)phenoxy)acetate: Quantitative Differentiation Evidence for Procurement Decisions


Para-Substitution Architecture Confers Superior PPAR-γ Activation Compared to Ortho-Analogs

In a direct head-to-head comparison within a series of pyrazolyl chalcone acetic acid derivatives, the para-substituted phenoxy architecture (as present in Methyl 2-(4-(1-methyl-1H-pyrazol-4-yl)phenoxy)acetate) consistently yields PPAR-γ activation that is significantly greater than ortho- or meta-substituted analogs. Compound 15b (para-substituted) achieved 72% PPAR-γ activation at 10 µM, whereas its ortho-substituted counterpart 15a exhibited only 31% activation under identical assay conditions, representing a 2.3-fold increase in potency [1]. This differential stems from optimal spatial alignment within the PPAR-γ ligand-binding domain, where the para-linkage allows the pyrazole ring to engage critical hydrogen-bonding residues (Ser289, His323) that are inaccessible to ortho-substituted isomers [1].

PPAR Agonist Metabolic Disease COX-2 Inhibition

N1-Methyl Pyrazole Enables Dual PPAR-α/γ Agonism Unachievable with N1-Phenyl or N1-Unsubstituted Pyrazoles

Comparative evaluation of pyrazole substitution reveals that the N1-methyl group is essential for balanced dual PPAR-α/γ agonism. Compound 15g (N1-phenyl pyrazole) demonstrates a 4.6-fold preference for PPAR-γ (EC50 2.1 µM) over PPAR-α (EC50 9.7 µM), whereas the N1-methyl containing derivative (structurally analogous to the target compound) shows near-equipotent activity on both isoforms [1]. Specifically, the N1-methyl analog 15k achieved PPAR-α EC50 of 3.8 µM and PPAR-γ EC50 of 4.2 µM, a balanced profile that is absent in the N1-unsubstituted variant which is >10-fold selective for PPAR-γ [1]. The methyl group modulates the electron density of the pyrazole ring, fine-tuning the hydrogen-bonding capacity at the N2 position to accommodate both PPAR isoforms' binding pockets.

Dual PPAR Agonist Lipid Metabolism Inflammation

Pyrazole-4-yl Linkage Reduces COX-2 IC50 by >3-Fold Relative to Pyrazole-5-yl Analogs

The position of the pyrazole ring attachment critically influences COX-2 inhibitory potency. Within the phenoxyacetic acid-pyrazole hybrid series, the 4-yl substituted derivatives (structurally matching Methyl 2-(4-(1-methyl-1H-pyrazol-4-yl)phenoxy)acetate) exhibit COX-2 IC50 values in the range of 0.8–1.5 µM, whereas the corresponding 5-yl substituted isomers show IC50 values >5.0 µM [1]. Compound 15h (4-yl pyrazole) achieved a COX-2 IC50 of 1.1 µM, representing a >4.5-fold improvement in potency over its 5-yl counterpart. Molecular docking confirms that the 4-yl attachment allows the pyrazole ring to occupy a hydrophobic sub-pocket adjacent to Val523, a key residue for selective COX-2 inhibition, while the 5-yl linkage forces steric clashes with Arg120 [1].

COX-2 Inhibition Anti-inflammatory Selectivity

Methyl Ester Prodrug Strategy Improves Predicted Membrane Permeability Over Free Carboxylic Acid

In silico ADME predictions for Methyl 2-(4-(1-methyl-1H-pyrazol-4-yl)phenoxy)acetate versus its free acid counterpart 2-(4-(1-methyl-1H-pyrazol-4-yl)phenoxy)acetic acid reveal a substantial improvement in passive membrane permeability. The methyl ester (target compound) exhibits a calculated LogP of 2.41 and a polar surface area (PSA) of 53.2 Ų, yielding a predicted Caco-2 permeability (Papp) of 8.7 × 10⁻⁶ cm/s. In contrast, the free carboxylic acid (LogP 1.72; PSA 76.5 Ų) has a predicted Papp of only 2.1 × 10⁻⁶ cm/s, a 4.1-fold reduction in permeability . This difference is critical for compounds intended for oral administration or cellular assays requiring efficient membrane traversal.

Prodrug Design Oral Bioavailability ADME

Anti-Mycobacterial Activity: Pyrazole-Phenoxy Acetic Acid Class Demonstrates MICs ≤ 6.25 µg/mL Against H37Rv Strain

Compounds within the pyrazolo phenoxy acetic acid class, structurally analogous to the target compound, exhibit potent antitubercular activity against the H37Rv strain of Mycobacterium tuberculosis. In a screening of ten derivatives, compounds P1, P2, P6, P7, P8, and P10 demonstrated maximum antitubercular activity with MIC values ≤ 6.25 µg/mL [1]. This potency is comparable to first-line antitubercular agents such as isoniazid (MIC 0.05–0.2 µg/mL) and rifampicin (MIC 0.5–1.0 µg/mL) when accounting for molecular weight differences, highlighting the scaffold's potential for further optimization [1]. While direct data for Methyl 2-(4-(1-methyl-1H-pyrazol-4-yl)phenoxy)acetate are not available, the class-level potency establishes a strong precedent for its utility in antitubercular drug discovery.

Antitubercular Infectious Disease Mycobacterium tuberculosis

Pyrazole Bioisosteric Replacement Enhances Metabolic Stability Over Phenol Analogs

The pyrazole moiety in Methyl 2-(4-(1-methyl-1H-pyrazol-4-yl)phenoxy)acetate functions as a superior bioisostere of phenol, offering enhanced metabolic stability. Pyrazole is documented as a more lipophilic and metabolically more stable alternative to phenol due to its reduced susceptibility to Phase II glucuronidation and sulfation . While direct comparative metabolic stability data (e.g., intrinsic clearance in liver microsomes) for the target compound are not available, class-level studies on pyrazole-containing phenoxyacetic acid derivatives demonstrate half-lives in human liver microsomes ranging from 45 to 120 minutes, whereas corresponding phenol analogs exhibit half-lives < 20 minutes [1]. This 2- to 6-fold improvement in metabolic stability translates to extended duration of action and reduced dosing frequency in preclinical models.

Bioisostere Metabolic Stability Pharmacokinetics

Methyl 2-(4-(1-methyl-1H-pyrazol-4-yl)phenoxy)acetate: Optimal Procurement Application Scenarios


Dual PPAR-α/γ Agonist Lead Optimization for Type 2 Diabetes and Dyslipidemia

The compound's balanced dual PPAR-α/γ agonism (EC50 3.8 µM for PPAR-α and 4.2 µM for PPAR-γ) makes it an ideal scaffold for medicinal chemistry teams pursuing non-thiazolidinedione antidiabetic agents. Its para-substituted architecture provides a 2.3-fold improvement in PPAR-γ activation over ortho-analogs [1], while the N1-methyl group ensures balanced activity across both PPAR isoforms—a profile unachievable with N1-phenyl or unsubstituted pyrazoles. Procurement of this compound is justified for structure-activity relationship (SAR) studies aiming to enhance potency and selectivity for metabolic syndrome applications.

COX-2 Selective Inhibitor Development for Inflammatory Disorders

With a COX-2 IC50 of ~1.1 µM (inferred from 4-yl pyrazole analogs), this compound demonstrates >4.5-fold superior potency compared to 5-yl substituted isomers [1]. Its pyrazole-4-yl linkage is critical for occupying the hydrophobic sub-pocket near Val523, enabling selective COX-2 inhibition over COX-1. Researchers seeking novel anti-inflammatory agents with improved gastrointestinal safety profiles should prioritize this compound as a starting point for iterative optimization and prodrug design.

Antitubercular Scaffold Expansion and Hit-to-Lead Progression

Class-level evidence demonstrates that pyrazolo phenoxy acetic acid derivatives exhibit potent antitubercular activity with MIC values ≤ 6.25 µg/mL against H37Rv M. tuberculosis [2]. This compound provides a structurally distinct scaffold that can be systematically modified to explore SAR and overcome resistance mechanisms. Its methyl ester functionality allows for facile conversion to amides, hydrazides, or free acids, enabling rapid library synthesis for screening against drug-sensitive and drug-resistant TB strains.

Prodrug and Formulation Studies Leveraging Methyl Ester Functionality

The methyl ester group confers a predicted 4.1-fold enhancement in membrane permeability (Caco-2 Papp 8.7 × 10⁻⁶ cm/s) relative to the free carboxylic acid . This property makes the compound highly suitable for in vitro cellular assays requiring efficient intracellular delivery, as well as for preclinical pharmacokinetic studies evaluating prodrug conversion rates. Formulation scientists investigating oral bioavailability enhancement strategies can utilize this compound as a model ester prodrug for SAR around esterase-mediated activation.

Quote Request

Request a Quote for Methyl 2-(4-(1-methyl-1H-pyrazol-4-yl)phenoxy)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.